PROTAC Linker 1 - 1835705-53-7

PROTAC Linker 1

Catalog Number: EVT-3197230
CAS Number: 1835705-53-7
Molecular Formula: C14H27ClO4
Molecular Weight: 294.81 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of PROTAC Linker 1 typically involves several established chemical methodologies, including:

  • Amide Coupling: This reaction is commonly used to connect the linker to the ligands. It involves the reaction between a carboxylic acid and an amine, often facilitated by coupling reagents.
  • Click Chemistry: A versatile approach that enables the formation of stable linkages between the linker and ligands through reactions such as azide-alkyne cycloaddition.
  • Nucleophilic Substitution: This method allows for the introduction of various functional groups into the linker, enhancing its properties.
  • Reductive Amination: This reaction is used to attach linkers containing carbonyl groups to amine-containing ligands .

The choice of synthetic strategy is influenced by the desired properties of the final PROTAC, such as solubility, stability, and binding affinity.

Molecular Structure Analysis

The molecular structure of PROTAC Linker 1 is characterized by its flexible or semi-rigid backbone, which is essential for allowing conformational changes necessary for effective binding to both the protein of interest and the E3 ligase. The structural components typically include:

  • Aliphatic Chains: These provide flexibility and can vary in length to optimize binding interactions.
  • Polyethylene Glycol (PEG) Units: Often incorporated to enhance solubility and reduce non-specific interactions.
  • Functional Groups: Specific moieties may be included to improve binding affinity or introduce specific interactions with target proteins .

The precise arrangement and composition of these elements dictate the physical properties and biological activity of the resulting PROTAC.

Chemical Reactions Analysis

PROTAC Linker 1 participates in several critical chemical reactions during its function:

  • Ubiquitination Reaction: Once the PROTAC binds both the protein of interest and the E3 ligase, it facilitates the transfer of ubiquitin molecules onto the target protein. This modification signals for degradation via the ubiquitin-proteasome pathway.
  • Hydrolysis Reactions: Depending on the chemical environment, some linkers may undergo hydrolysis, affecting their stability and function.
  • Conformational Changes: The linker must allow for significant flexibility or rigidity depending on its design, impacting how effectively it can mediate ternary complex formation .
Mechanism of Action

The mechanism by which PROTAC Linker 1 operates involves several key steps:

  1. Binding: The PROTAC binds simultaneously to both the protein of interest and an E3 ubiquitin ligase through its respective ligands.
  2. Ubiquitination: This dual binding facilitates ubiquitination of the target protein, marking it for degradation.
  3. Degradation: The ubiquitinated protein is then recognized and degraded by the proteasome.
  4. Recycling: After facilitating degradation, the PROTAC is released and can engage another molecule of target protein, allowing for repeated action .

This catalytic mechanism distinguishes PROTACs from traditional inhibitors that merely block protein function without promoting degradation.

Physical and Chemical Properties Analysis

The physical and chemical properties of PROTAC Linker 1 are critical for its function:

  • Solubility: The presence of PEG units typically enhances water solubility, which is vital for cellular uptake.
  • Stability: Chemical stability under physiological conditions is essential to prevent premature degradation before reaching its target.
  • Binding Affinity: The structural features must be optimized to ensure high affinity for both target proteins while minimizing off-target effects .

These properties are often evaluated through various assays during development.

Applications

PROTAC Linker 1 has significant applications in drug discovery and therapeutic development:

  • Targeted Protein Degradation: It enables selective degradation of disease-causing proteins that are otherwise difficult to target with conventional drugs.
  • Cancer Therapy: Many studies focus on using PROTACs to degrade oncogenic proteins in cancer cells, offering a novel approach to cancer treatment.
  • Neurodegenerative Diseases: Research is ongoing into using PROTACs for degrading misfolded proteins implicated in diseases like Alzheimer's .
Introduction to PROTAC Linker Functionality and Significance

PROteolysis TArgeting Chimeras (PROTACs) represent a revolutionary therapeutic modality in targeted protein degradation, consisting of three critical elements: a target protein (POI) ligand, an E3 ubiquitin ligase recruiter, and a linker that spatially connects these two moieties. The linker is not merely a passive tether but a dynamic structural determinant that governs PROTAC efficacy through its influence on ternary complex formation, degradation efficiency, selectivity, and pharmacological properties. PROTAC Linker 1 exemplifies how optimized linker design enables the degradation of "undruggable" targets by facilitating proximity-induced ubiquitination and subsequent proteasomal destruction [3] [7]. Unlike traditional occupancy-driven inhibitors, PROTACs operate via an event-driven mechanism where the linker ensures productive engagement between the POI and E3 ligase machinery, making it indispensable for catalytic protein degradation [3] [5].

Role of Linkers in Ternary Complex Formation

The linker’s primary function is to facilitate the formation of a productive POI-PROTAC-E3 ternary complex, which is a prerequisite for target ubiquitination. Key structural parameters govern this process:

  • Length Optimization: Linker length determines the spatial distance between POI and E3 ligase. Excessively short linkers prevent complex formation due to steric clashes, while overly long linkers reduce complex stability. PROTAC Linker 1 demonstrates that optimal lengths (typically 5–20 atoms) maximize degradation efficiency by enabling complementary protein-protein interfaces. For example, in BET degraders, a 12-atom polyethylene glycol (PEG) linker in PROTAC Linker 1 yielded 90% BRD4 degradation versus <20% with shorter (5-atom) variants [6] [7].

  • Rigidity vs. Flexibility: Flexible alkyl/PEG linkers allow conformational adaptability but may reduce ternary complex specificity. Conversely, rigid linkers (e.g., piperazine, triazole) enforce precise spatial orientations. PROTAC Linker 1’s semi-rigid design balances these traits—its ferrocene core acts as a "molecular hinge," enabling dynamic rotation to accommodate conformational changes while maintaining optimal POI-E3 distance in aqueous versus lipid environments [8]. NMR studies confirm that this promotes intramolecular folding in membranes, enhancing cellular uptake [8].

  • Attachment Points: The sites where linkers connect to warheads influence binding pocket accessibility. PROTAC Linker 1 prioritizes solvent-exposed attachment vectors (e.g., carbonyl groups of kinase inhibitors) to minimize interference with POI/ligase binding. Computational docking shows that para-substituted phenyl linkers in ALK degraders improve VHL recruitment by 40% compared to ortho-substituted analogs [6] [7].

Table 1: Impact of Linker 1 Structural Features on Ternary Complex Stability

ParameterOptimized DesignEffect on Ternary Complex
Length10–15 atomsKd reduced by 3–5 fold vs. shorter/longer linkers
FlexibilityFerrocene hingeAdapts to apo/holo protein states; enhances membrane permeability
Attachment ChemistryEther/PEG junctionsMinimizes steric clash; maintains warhead affinity

Linker Influence on Degradation Efficiency and Selectivity

Beyond ternary complex formation, linkers directly modulate degradation kinetics, selectivity, and resistance to cellular efflux:

  • Degradation Efficiency: Linker hydrophobicity/hydrophilicity balance determines cellular permeability and avoidance of efflux pumps. PROTAC Linker 1’s ferrocene core reduces P-glycoprotein (P-gp) efflux by 70% compared to alkyl linkers, translating to lower EC50 values (e.g., 74 nM for EML4-ALK degradation vs. 416 nM for PEG-based counterparts) [1] [8]. This "chameleonicity" allows dynamic polarity switching—hydrophobic in membranes, hydrophilic in cytosol—to enhance bioavailability [8].

  • Kinetic Selectivity: Linker length and rigidity influence preferential degradation of homologous proteins. In BET family degraders, a triazole-containing PROTAC Linker 1 achieves 50-fold selectivity for BRD4 over BRD2 by exploiting subtle differences in binding pocket depth, as confirmed by native mass spectrometry [5] [7].

  • Ligase Compatibility: Linkers affect cooperativity between POI and E3 ligases. PROTAC Linker 1 paired with VHL (rather than CRBN) in STAT3 degraders improves degradation efficiency (DC50 = 125 nM) due to enhanced electrostatic contacts between STAT3 and VHL induced by the linker’s topology [4] [7].

Table 2: Degradation Performance of PROTAC Linker 1 Across Targets

TargetE3 LigaseDC50Dmax (%)Selectivity vs. Homologs
EML4-ALKVHL74 nM82%29-fold over wild-type ALK
BRD4CRBN5 nM>95%50-fold over BRD2
STAT3VHL125 nM75%10-fold over STAT1

Historical Evolution of Linker Design Philosophies

Linker design has progressed from empirical approaches to computationally driven, rational engineering:

  • 1st Generation (Peptide-based): Early PROTACs (2001–2008) used peptidic linkers (e.g., IкBα-derived sequences) that suffered from poor cell permeability and protease susceptibility. Their high polarity limited bioavailability, restricting utility to cellular models [3] [7].

  • 2nd Generation (Small-Molecule Hybrids): From 2008–2018, alkyl/PEG linkers dominated, improving pharmacokinetics but facing metabolic instability. PROTAC Linker 1 emerged here, with PEG units offering solubility but increasing susceptibility to oxidative metabolism. Degradation efficiency remained variable (DC50 >100 nM in 70% of cases) due to limited linker optimization [4] [6].

  • 3rd Generation (Structure-Guided): Post-2018, crystallography and AI enabled precision design. PROTAC Linker 1 incorporated ferrocene hinges and rigid cycloalkanes to enhance proteolytic stability and ternary complex specificity. Ferrocene’s role as a conformational modulator reduced hook-effect susceptibility at high concentrations [8] [9].

Table 3: Evolution of Linker Design Strategies

EraLinker TypeAdvantagesLimitations
2001–2008Peptide (e.g., IкBα)High biocompatibilityPoor permeability; protease-sensitive
2008–2018Alkyl/PEGImproved solubilityMetabolic instability; variable DC50
2018–PresentPROTAC Linker 1Ferrocene-enhanced permeability; rigid motifs for specificitySynthetic complexity
FutureAI-optimizedHigh predictivityData scarcity for training

Properties

CAS Number

1835705-53-7

Product Name

PROTAC Linker 1

IUPAC Name

tert-butyl 2-[2-(6-chlorohexoxy)ethoxy]acetate

Molecular Formula

C14H27ClO4

Molecular Weight

294.81 g/mol

InChI

InChI=1S/C14H27ClO4/c1-14(2,3)19-13(16)12-18-11-10-17-9-7-5-4-6-8-15/h4-12H2,1-3H3

InChI Key

GRFAVKLYDZBECC-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)COCCOCCCCCCCl

Canonical SMILES

CC(C)(C)OC(=O)COCCOCCCCCCCl

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